An In-depth Technical Guide to α-Bromo-γ-valerolactone: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to α-Bromo-γ-valerolactone: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of α-Bromo-γ-valerolactone, a versatile synthetic intermediate. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for laboratory applications. We will delve into its synthesis, explore its reactivity with a focus on nucleophilic substitution, and highlight its utility in the synthesis of complex molecules.
Core Compound Details
α-Bromo-γ-valerolactone is a halogenated lactone that serves as a valuable building block in organic synthesis. Its utility stems from the presence of a reactive carbon-bromine bond at the α-position to the carbonyl group, making it an excellent electrophile for various nucleophilic substitution reactions.
| Property | Value | Source |
| CAS Number | 25966-39-6 | [1][2][3] |
| Molecular Formula | C₅H₇BrO₂ | [1][2][3] |
| Molecular Weight | 179.01 g/mol | [3] |
| Appearance | Liquid | [4] |
| Density | 1.627 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.493 | [4] |
Synthesis of α-Bromo-γ-valerolactone
The synthesis of α-bromo lactones, including α-Bromo-γ-valerolactone, is typically achieved through the bromination of the corresponding parent lactone. The classical approach for this transformation is the Hell-Volhard-Zelinskii reaction, which involves the reaction of a carboxylic acid (or its derivative, like a lactone) with bromine in the presence of a phosphorus catalyst, such as phosphorus tribromide (PBr₃).[5]
Mechanism of the Hell-Volhard-Zelinskii Reaction
The reaction proceeds through the in-situ formation of an acyl bromide, which readily enolizes. This enol intermediate then reacts with bromine at the α-position. Subsequent hydrolysis or alcoholysis regenerates the carbonyl group, yielding the α-bromo product. The key to this reaction is the conversion of the carbonyl compound into its enol or enolate form, which is reactive towards electrophilic bromine.
Caption: General schematic of the SN2 reaction of α-Bromo-γ-valerolactone with a nucleophile.
Reactions with Various Nucleophiles
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Thiols: Thiolates are excellent nucleophiles and react readily with α-Bromo-γ-valerolactone to form α-thioether-γ-valerolactones. This reaction is a key step in the synthesis of various sulfur-containing heterocyclic compounds. For instance, α-Bromo-γ-valerolactone has been used in the synthesis of α-(2-ethoxythiocarbonylthio)-γ-valerolactone. A one-pot reaction has been developed where the in-situ generated α-bromolactone is directly reacted with a sulfur nucleophile. [6][7]
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Amines: Amines can act as nucleophiles, leading to the formation of α-amino-γ-valerolactones. These products are valuable intermediates for the synthesis of non-proteinogenic amino acids and other nitrogen-containing compounds. However, the reactivity of the lactone ring itself towards amines needs to be considered, as ring-opening can be a competing reaction, especially with primary and secondary amines.
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Azides: Azide ions are effective nucleophiles for introducing the azido group, which can then be reduced to a primary amine or used in click chemistry reactions. The reaction with sodium azide would yield α-azido-γ-valerolactone.
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Carboxylates: Carboxylate anions can displace the bromide to form α-acyloxy-γ-valerolactones, which are essentially ester derivatives at the α-position.
Utility in Drug Development and Natural Product Synthesis
The γ-lactone moiety is a common structural motif in a wide array of natural products and pharmacologically active molecules. The ability to introduce diverse functionalities at the α-position of the γ-valerolactone scaffold makes it a powerful tool for medicinal chemists. While specific examples detailing the use of α-Bromo-γ-valerolactone in the synthesis of marketed drugs are not prevalent in the readily available literature, its analogous counterparts, like α-bromo-γ-butyrolactone, are widely used. The principles of its reactivity are directly applicable to the synthesis of complex molecular targets. The resulting α-substituted lactones can serve as key intermediates in the total synthesis of natural products. [11]
Spectroscopic Characterization
A summary of the expected spectroscopic data for α-Bromo-γ-valerolactone is provided below. This information is crucial for reaction monitoring and product characterization.
| Spectroscopic Data | Description |
| ¹H NMR | The proton at the α-position (CH-Br) is expected to appear as a multiplet deshielded by both the bromine and the carbonyl group. The protons on the γ-carbon (CH-O) will also be deshielded. The methyl group protons will appear as a doublet coupled to the γ-proton. |
| ¹³C NMR | The carbonyl carbon will have a characteristic chemical shift in the range of 170-180 ppm. The α-carbon (C-Br) will be significantly deshielded, and the γ-carbon (C-O) will also appear at a downfield chemical shift. |
| IR Spectroscopy | A strong absorption band corresponding to the lactone carbonyl (C=O) stretch is expected around 1770-1800 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). |
Safety and Handling
α-Bromo-γ-valerolactone is a hazardous substance and must be handled with appropriate safety precautions.
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Hazards: It is corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All manipulations should be carried out in a certified chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
α-Bromo-γ-valerolactone is a valuable and versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles allows for the introduction of diverse functional groups at the α-position of the γ-lactone ring. This reactivity, coupled with the prevalence of the γ-lactone motif in bioactive molecules, makes it an important building block for researchers in medicinal chemistry and natural product synthesis. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory.
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